molecular formula C11H13FN2O B7937422 3-Amino-N-cyclobutyl-5-fluorobenzamide

3-Amino-N-cyclobutyl-5-fluorobenzamide

Cat. No.: B7937422
M. Wt: 208.23 g/mol
InChI Key: YWKMWDPCFCXUIP-UHFFFAOYSA-N
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Description

3-Amino-N-cyclobutyl-5-fluorobenzamide is an organic compound that features a benzamide core substituted with an amino group at the 3-position, a cyclobutyl group at the nitrogen atom, and a fluorine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-cyclobutyl-5-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: The starting material, a benzene derivative, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Amidation: The amino-substituted benzene derivative is then reacted with cyclobutylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-cyclobutyl-5-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

3-Amino-N-cyclobutyl-5-fluorobenzamide has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-Amino-N-cyclobutyl-5-fluorobenzamide depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the nature of the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-N-cyclobutylbenzamide: Lacks the fluorine atom at the 5-position.

    3-Amino-N-cyclobutyl-4-fluorobenzamide: Has the fluorine atom at the 4-position instead of the 5-position.

    3-Amino-N-cyclobutyl-5-chlorobenzamide: Has a chlorine atom instead of a fluorine atom at the 5-position.

Uniqueness

3-Amino-N-cyclobutyl-5-fluorobenzamide is unique due to the presence of both the cyclobutyl group and the fluorine atom, which can influence its chemical reactivity and biological activity. The specific positioning of these substituents can affect the compound’s interaction with molecular targets, making it distinct from similar compounds.

Properties

IUPAC Name

3-amino-N-cyclobutyl-5-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O/c12-8-4-7(5-9(13)6-8)11(15)14-10-2-1-3-10/h4-6,10H,1-3,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKMWDPCFCXUIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C2=CC(=CC(=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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